molecular formula C11H11N B093394 Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) CAS No. 16782-09-5

Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI)

Cat. No. B093394
CAS RN: 16782-09-5
M. Wt: 157.21 g/mol
InChI Key: WIKKZOOWSULEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) is a heterocyclic organic compound that belongs to the class of nitrogen-containing bicyclic aromatic compounds. It is an important building block in the synthesis of various biologically active compounds.

Mechanism Of Action

The mechanism of action of Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) is not well understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in various metabolic pathways. It has also been suggested that it may interact with DNA and RNA, leading to the inhibition of protein synthesis.

Biochemical And Physiological Effects

Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimalarial, antitumor, and anti-inflammatory activities. It has also been shown to exhibit antimicrobial, antioxidant, and neuroprotective activities.

Advantages And Limitations For Lab Experiments

Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and relatively inexpensive. It is also easy to handle and store. However, one of the limitations is that it is toxic and requires special handling and disposal procedures. It is also highly reactive and can be difficult to work with in certain experiments.

Future Directions

There are several future directions for research on Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI). One of the potential areas of research is the development of new synthetic methods for the compound. Another area of research is the investigation of its potential as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) can be synthesized through several methods. One of the commonly used methods is the Skraup synthesis, which involves the condensation of aniline, glycerol, and sulfuric acid with a suitable oxidizing agent such as nitrobenzene. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.

Scientific Research Applications

Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI) has been widely used in scientific research due to its unique chemical properties. It is an important intermediate in the synthesis of various biologically active compounds such as antimalarial drugs, antitumor agents, and anti-inflammatory agents. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand in coordination chemistry.

properties

CAS RN

16782-09-5

Product Name

Quinoline, 1,2-dihydro-1-methyl-2-methylene-(8CI,9CI)

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

1-methyl-2-methylidenequinoline

InChI

InChI=1S/C11H11N/c1-9-7-8-10-5-3-4-6-11(10)12(9)2/h3-8H,1H2,2H3

InChI Key

WIKKZOOWSULEGM-UHFFFAOYSA-N

SMILES

CN1C(=C)C=CC2=CC=CC=C21

Canonical SMILES

CN1C(=C)C=CC2=CC=CC=C21

synonyms

Quinoline, 1,2-dihydro-1-methyl-2-methylene- (8CI,9CI)

Origin of Product

United States

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